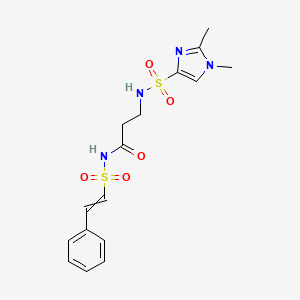![molecular formula C29H32N2O2S B2614263 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-30-4](/img/structure/B2614263.png)
2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole” is a chemical compound with the molecular formula C29H32N2O2S and a molar mass of 472.64 . It is also known as “4-(TERT-BUTYL)BENZYL 4,5-DIPHENYL-1-PROPYL-1H-IMIDAZOL-2-YL SULFONE” and "2-[(4-tert-butylphenyl)methanesulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole" .
Synthesis Analysis
The synthesis of imidazoles involves several methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Other methods involve the use of benzimidates and 2H-azirines .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes (e.g., Cl2, Br2, H2SO4, and HOCl) .Applications De Recherche Scientifique
Catalysis and Synthesis
A key application of 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole derivatives in scientific research is in the field of catalysis and organic synthesis. These compounds have been efficiently used in one-pot, solvent-free synthesis approaches. For instance, β-cyclodextrin-propyl sulfonic acid catalyzed the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting the role of similar structures in promoting efficient and green synthesis processes due to their catalytic activity (Ran, Li, & Zhang, 2015). Additionally, the imidazole-based zwitterionic salt, 4-(3-methylimidazolium)butane sulfonate (MBS), has shown to be an effective organocatalyst for regioselective ring-opening of aziridines, which can be applied to gram-scale synthesis, demonstrating the utility of imidazole derivatives in facilitating chemical transformations (Ghosal et al., 2016).
Sensing and Detection
Imidazole derivatives are also prominent in the development of chemosensors. Fluorescent imidazole-based chemosensors have been designed for the reversible detection of cyanide and mercury ions, showcasing the versatility of these compounds in environmental monitoring and safety applications. Such sensors operate through a mechanism where the presence of specific ions quenches fluorescence, allowing for sensitive and selective detection of harmful substances (Emandi, Flanagan, & Senge, 2018).
Antioxidant Properties
Research into the antioxidant properties of 1,2,4,5-tetrasubstituted imidazoles has revealed potential therapeutic applications. Novel series of these compounds have been synthesized and shown to exhibit significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. This discovery opens avenues for the development of new antioxidant agents that could mitigate oxidative stress-related diseases (Naik, Kumar, & Rangaswamy, 2012).
Drug Discovery and Development
In the realm of drug discovery, some imidazole derivatives have been studied for their local anesthetic effects and therapeutic index, offering a promising outlook for the development of new anesthetic agents. The local anesthetic activity of these compounds, assessed through various animal models, has highlighted the potential for novel treatments in pain management (Ran, Li, & Zhang, 2015).
Environmental and Chemical Engineering
Imidazole derivatives find applications in environmental and chemical engineering, particularly in the oxidative desulfurization (ODS) of diesel fuel. This process is crucial for reducing sulfur emissions and meeting environmental regulations. Research has shown that certain imidazole compounds can catalyze the ODS process efficiently, highlighting their importance in cleaner fuel production (Chica, Corma, & Domine, 2006).
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHSWULWGHEDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
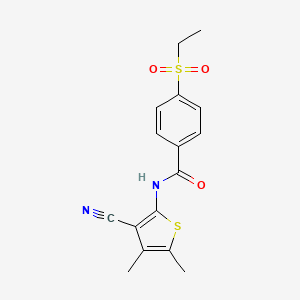
![[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol](/img/structure/B2614181.png)

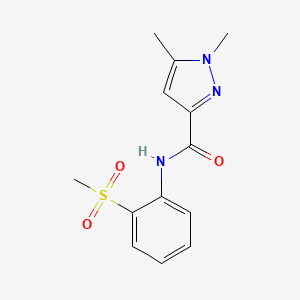
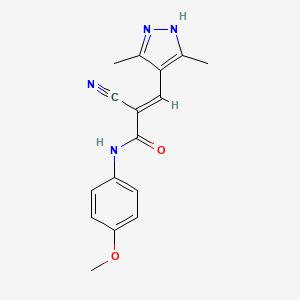
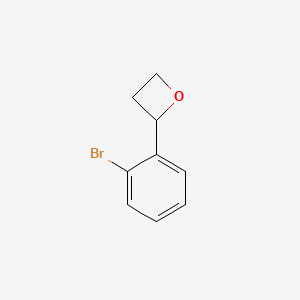
![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)
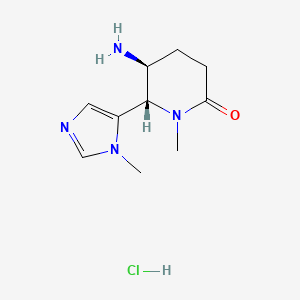
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2614199.png)
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)
